2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Researchers screening pyrazole-pyrrolidine scaffolds face high synthesis costs. This diastereomeric mixture (CAS 1955560-56-1) offers a cost-effective entry point with the critical 1,5-dimethylpyrazole pharmacophore for rapid hit identification. • Diastereomeric mixture (undefined C2/C3 stereocenters) - ideal for fragment screening & combinatorial libraries • 1,5-Dimethylpyrazole with defined ΔXLogP (+0.3 vs. C5-H) for systematic hydrophobic pocket probing • Primary carboxamide (TPSA 81.2 Ų) supports CNS permeability & serves as latent precursor for further diversification

Molecular Formula C11H16N4O2
Molecular Weight 236.27 g/mol
Cat. No. B13249350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide
Molecular FormulaC11H16N4O2
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C)C2C(CC(=O)N2C)C(=O)N
InChIInChI=1S/C11H16N4O2/c1-6-8(5-13-15(6)3)10-7(11(12)17)4-9(16)14(10)2/h5,7,10H,4H2,1-3H3,(H2,12,17)
InChIKeyGEZDMXZGKNMDOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide: Overview


2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide (CAS 1955560-56-1) is a synthetic heterocyclic compound that integrates a 1,5-dimethylpyrazole pharmacophore with a 5-oxopyrrolidine-3-carboxamide scaffold [1]. The molecular formula is C₁₁H₁₆N₄O₂ and the molecular weight is 236.27 g/mol [1]. This compound is primarily characterized by two undefined stereocenters at the pyrrolidine ring positions 2 and 3, making the commercial product a mixture of diastereomers unless a specific enantiomer is procured [1]. A closely related single-enantiomer analog, (2R,3R)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxo-3-pyrrolidinecarboxamide (CAS 1820569-81-0), is also commercially available with defined stereochemistry .

1
Chiral control Undefined stereocenters (mixture of diastereomers); single (2R,3R) enantiomer available for stereochemistry-defined studies
2
Pyrazole substitution 1,5-dimethylpyrazole motif for probing hydrophobic binding pocket tolerance

2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide: Substitution Risks


In-class substitution of 2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide without rigorous verification is inadvisable due to the critical influence of pyrazole C5 methylation and absolute stereochemistry on target engagement. The 1,5-dimethyl substitution pattern on the pyrazole ring alters the conformational preference and electron density of the heterocycle relative to the des-methyl (R₁ = H) analog, which can lead to divergent binding-site complementarity . Furthermore, the biological activity of this scaffold class is known to be stereochemistry-dependent; the commercial availability of both the undefined mixture (CAS 1955560-56-1) and the defined (2R,3R) enantiomer (CAS 1820569-81-0) underscores that the relative configuration at the pyrrolidine C2 and C3 positions is a non-trivial determinant of pharmacological outcome . Interchanging these without experimental validation risks loss of potency, introduction of off-target activity, or both.

Target
Potential substitute
Risk note
1,5-dimethylpyrazole (this compound)
Des-methyl analog (C5-H)
Lipophilicity shift may alter binding-site complementarity and ADME profile
Diastereomeric mixture (undefined C2/C3)
Defined (2R,3R) enantiomer
Stereochemistry-dependent pharmacology may differ; limits direct substitution without validation

2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide: Analog Differentiation


C5 Methylation Lipophilicity Shift

Inclusion of the methyl group at the pyrazole C5 position in 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide increases calculated lipophilicity compared to the des-methyl analog 1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide. Specifically, the target compound exhibits an XLogP3-AA value of -1.4 [1], while the analogous compound without the C5 methyl (CID 91654365) shows an XLogP3-AA of -1.7 [2]. This ΔXLogP of +0.3 units, though moderate, is meaningful within the flat SAR landscape often encountered in fragment-based drug discovery, where subtle lipophilicity adjustments can dramatically influence membrane permeability and non-specific binding.

C5 Methylation Lipophilicity
Reported
XLogP3-AA: -1.4 vs. des-methyl -1.7; Δ = +0.3 (target more lipophilic)
Supports lipophilicity-tuned ADME review
Computed XLogP3-AA; may influence permeability context
Medicinal Chemistry Lead Optimization Physicochemical Profiling

Diastereomer Mixture vs. Defined Enantiomer

The target compound CAS 1955560-56-1 is specified as having two undefined stereocenters, making it a diastereomeric mixture [1]. In contrast, the structurally identical compound with defined stereochemistry, (2R,3R)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxo-3-pyrrolidinecarboxamide (CAS 1820569-81-0), is commercially available as a single enantiomer . While no public bioactivity data directly compares the mixture to the single enantiomer for this specific scaffold, the general principle across pyrrolidine carboxamide series is that stereochemistry at C2 and C3 determines the spatial orientation of the pyrazole pharmacophore and the carboxamide hydrogen-bonding vector. The diastereomeric mixture is thus expected to exhibit a composite biological profile reflecting the sum, or in some cases the mutual antagonism, of its constituent stereoisomers. In contrast, the single (2R,3R) enantiomer provides a homogeneous pharmacological entity suitable for studies requiring high assay reproducibility and unambiguous structure-activity relationship interpretation.

Stereochemical Purity
Class-level
Undefined stereocenters vs. defined (2R,3R) enantiomer; no public quantitative activity data
Stereochemistry-dependent pharmacology may differ
Data to verify; single enantiomer for defined assays
Stereochemistry Chiral Resolution Pharmacological Activity

Carboxamide vs. Carboxylic Acid: TPSA & Ionization

The target compound 2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide differentiates itself from its carboxylic acid analog 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 1522082-11-6) through its carboxamide moiety. The topological polar surface area (TPSA) of the carboxamide is 81.2 Ų [1], compared to a calculated TPSA of 83.6 Ų for the carboxylic acid analog . The carboxamide serves as a neutral hydrogen-bond donor/acceptor, whereas the carboxylic acid is ionizable under physiological conditions and carries a negative charge at pH 7.4. This difference in ionization state translates to distinct solubility-permeability profiles and target engagement mechanisms: the carboxamide typically favors passive membrane permeation and can act as a bioisostere of a hydrated carbonyl in enzyme active sites, while the carboxylic acid may engage in salt-bridge interactions with basic residues such as arginine or lysine.

Carboxamide vs. Acid
Reported
TPSA 81.2 Ų vs. 83.6 Ų; neutral carboxamide vs. ionized carboxylate at pH 7.4
Supports ionization-state-dependent ADME review
Carboxamide may favor passive membrane permeation
Fragment-Based Drug Discovery Hydrogen Bonding Synthetic Chemistry

2-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide: Application Windows


Fragment-Based SAR Exploration

The commercial availability of the target compound as a diastereomeric mixture (CAS 1955560-56-1) makes it a cost-effective choice for initial fragment screens or combinatorial library production where the goal is to identify promising pyrazole-pyrrolidine scaffolds for further optimization. The defined lipophilicity increment (ΔXLogP = +0.3 vs. the C5-H analog) allows medicinal chemists to systematically probe the tolerance of a binding pocket for hydrophobic substitution without undertaking de novo synthesis [1].

Stereochemistry-Defined Lead Optimization

When a project advances from hit identification to lead optimization, the single (2R,3R) enantiomer (CAS 1820569-81-0) should be procured. In-class inference predicts that only one stereoisomer will possess the optimal spatial arrangement for target binding; using the defined enantiomer eliminates the pharmacokinetic and pharmacodynamic ambiguity introduced by the stereoisomeric mixture . This transition is critical for generating reliable *in vivo* efficacy and toxicology data.

Carboxamide Bioisostere for CNS Programs

The carboxamide derivative (TPSA = 81.2 Ų) is the appropriate selection over the corresponding carboxylic acid (TPSA = 83.6 Ų, ionized) when permeability across biological membranes, particularly the blood-brain barrier, is required. The lower polar surface area and neutral charge state at physiological pH reduce the compound's desolvation penalty and enhance passive diffusion, aligning with commonly applied drug-likeness filters for CNS drug candidates [2].

Covalent Warhead Intermediate

The primary carboxamide functional group can serve as a latent precursor for further diversification. It can be dehydrated to a nitrile for incorporation into cysteine-reactive covalent inhibitors or modified via the Hofmann rearrangement to generate amine intermediates for parallel library synthesis. The 1,5-dimethylpyrazole motif concurrently provides a metabolically stable, π-rich aromatic ring for potential π-stacking interactions within a protein binding site.

Application
Selection Property
Validation Focus
Fragment-based SAR screening
Diastereomeric mixture cost-effectiveness
Scaffold lipophilicity tolerance in binding pocket
Stereochemistry-defined lead optimization
Defined (2R,3R) enantiomer homogeneity
Assay reproducibility and unambiguous SAR interpretation
CNS permeability studies
Neutral carboxamide with lower TPSA
Passive diffusion and blood-brain barrier permeation potential
Covalent inhibitor intermediate synthesis
Primary carboxamide as latent precursor
Diversification into nitrile or amine for library synthesis
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